molecular formula C9H14N2O B12011855 1-(2-Methoxybenzyl)-1-methylhydrazine

1-(2-Methoxybenzyl)-1-methylhydrazine

Cat. No.: B12011855
M. Wt: 166.22 g/mol
InChI Key: XIWSYGCYOZQHEU-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-1-methylhydrazine is an organic compound that features a hydrazine functional group attached to a 2-methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzyl)-1-methylhydrazine typically involves the reaction of 2-methoxybenzyl chloride with methylhydrazine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)-1-methylhydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Azides or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(2-Methoxybenzyl)-1-methylhydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-1-methylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxybenzyl moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-2-methylhydrazine
  • 1-(2-Methoxybenzyl)-2-methylhydrazine
  • 1-(2-Methoxybenzyl)-1-ethylhydrazine

Uniqueness

1-(2-Methoxybenzyl)-1-methylhydrazine is unique due to the presence of both a methoxybenzyl group and a methylhydrazine moiety. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. The methoxy group can influence the electronic properties of the benzyl ring, affecting the compound’s overall reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-1-methylhydrazine

InChI

InChI=1S/C9H14N2O/c1-11(10)7-8-5-3-4-6-9(8)12-2/h3-6H,7,10H2,1-2H3

InChI Key

XIWSYGCYOZQHEU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1OC)N

Origin of Product

United States

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